

# Surufatinib for non-pancreatic neuroendocrine neoplasms research

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## Compound of Interest

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An In-depth Technical Guide to **Surufatinib** for Non-Pancreatic Neuroendocrine Neoplasms

## Introduction

**Surufatinib**, also known as HMPL-012, is an oral small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of various solid tumors. It has demonstrated significant efficacy in patients with advanced neuroendocrine tumors (NETs). In December 2020, **surufatinib** was approved in China for the treatment of unresectable, locally advanced or metastatic, progressive, well-differentiated (Grade 1 or 2) non-pancreatic (extrapancreatic) neuroendocrine tumors (epNETs).[1] This guide provides a detailed overview of its mechanism of action, pharmacokinetics, clinical trial data, and experimental protocols relevant to its use in non-pancreatic NETs.

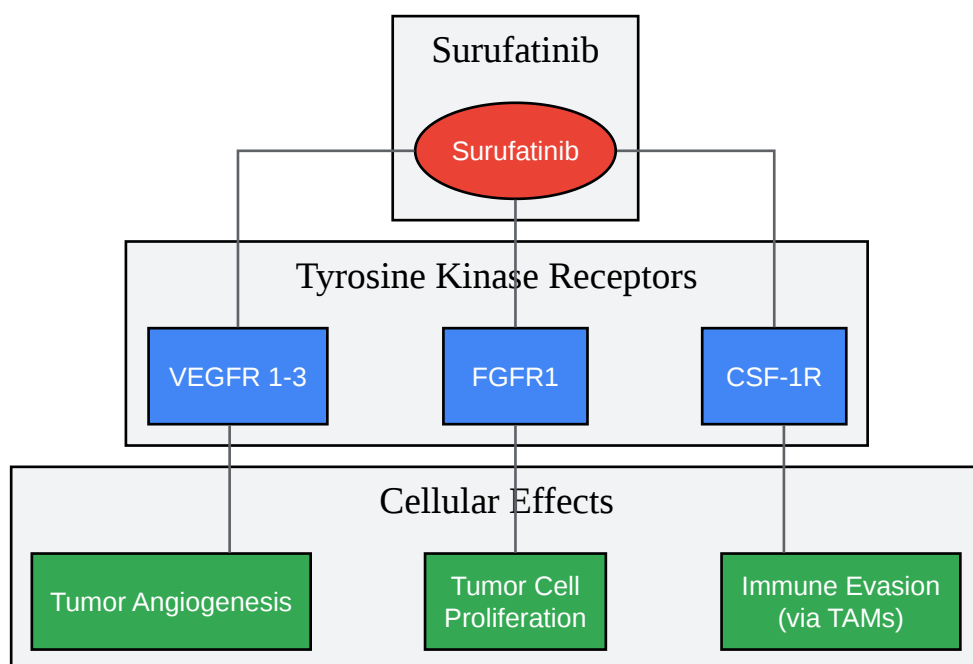
## Mechanism of Action

**Surufatinib** functions as a novel angio-immuno kinase inhibitor with a unique dual mechanism.[1][2] It simultaneously targets key pathways involved in tumor angiogenesis and immune evasion.[3] The primary molecular targets are:

- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs is crucial for blocking angiogenesis, the process by which tumors form new blood vessels to obtain necessary oxygen and nutrients for growth.[3][4] By hampering this process, **surufatinib** restricts tumor growth and survival.[4]

- Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in cancer cell proliferation, differentiation, and survival.[4] By inhibiting FGFR1, **surufatinib** helps to reduce the proliferation of tumor cells.[3]
- Colony-Stimulating Factor-1 Receptor (CSF-1R): CSF-1R is integral to the regulation of tumor-associated macrophages (TAMs).[4] TAMs can promote tumor growth, metastasis, and suppress anti-tumor immune responses.[4] **Surufatinib**'s inhibition of CSF-1R modulates the tumor microenvironment to be less supportive of tumor growth and more responsive to immune attack.[3][4]

This multi-targeted approach allows **surufatinib** to exert a broad-spectrum anti-tumor effect by not only attacking the tumor directly but also by modifying its supportive microenvironment.[4]



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**Caption: Surufatinib's multi-target inhibition pathway.**

## Pharmacokinetics

Studies in both rats and humans have characterized the pharmacokinetic profile of **surufatinib** following oral administration.

- Absorption: **Surufatinib** is absorbed orally, with a median time to maximum plasma concentration (Tmax) of 2 to 4 hours.[5][6] A study in healthy Chinese male subjects found that food intake delayed the Tmax but did not significantly affect the overall bioavailability (AUC), indicating that the drug can be administered with or without meals.[6]
- Metabolism and Excretion: The parent drug is the primary component found in plasma.[5] Fecal excretion is the predominant route of elimination for **surufatinib** and its metabolites, accounting for approximately 87% of the dose, with only about 5% excreted in the urine.[5]
- Half-life (t1/2): The estimated half-life appears to be longer in humans (mean: 23.3 hours) compared to rats.[5]

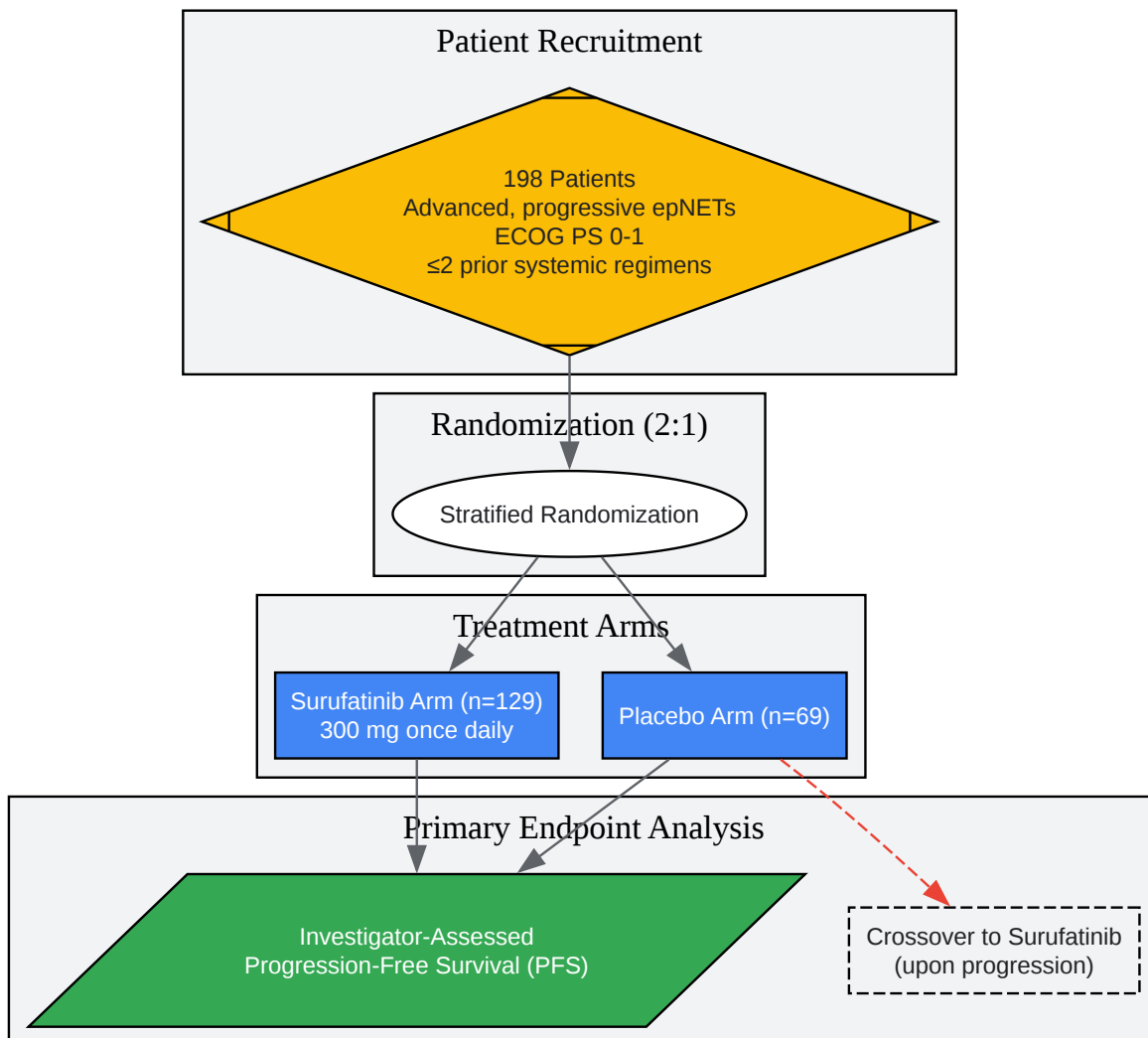
## Pivotal Clinical Trial: SANET-ep

The approval of **surufatinib** for non-pancreatic neuroendocrine tumors was primarily based on the results of the SANET-ep clinical trial (NCT02588170).[7][8]

## Experimental Protocol

SANET-ep was a randomized, double-blind, placebo-controlled, Phase III study conducted at 24 hospitals across China.[9][10]

- Patient Population: The trial enrolled 198 patients with advanced, unresectable or metastatic, well-differentiated, extrapancreatic neuroendocrine tumors.[9][10] Key inclusion criteria included an ECOG performance status of 0 or 1 and documented disease progression on no more than two prior systemic regimens.[10]
- Randomization and Treatment: Patients were randomly assigned in a 2:1 ratio to receive either **surufatinib** (300 mg, orally, once daily) or a matching placebo.[9][10] Randomization was stratified by tumor origin, pathological grade, and previous treatment.[9] Crossover to the **surufatinib** arm was permitted for patients in the placebo group upon disease progression.[10]
- Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[10] The study was terminated early after a preplanned interim analysis determined that the primary endpoint had been met.[9][10]



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**Caption:** Workflow of the SANET-ep Phase III clinical trial.

## Clinical Efficacy Data

**Surufatinib** demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to placebo.[10][11] The median follow-up was 13.8 months for the **surufatinib** group and 16.6 months for the placebo group.[9]

Table 1: Progression-Free Survival (PFS) in the SANET-ep Trial

Group	Median PFS (months)	Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value
Surufatinib (n=129)	9.2[7][9][10][12]	0.334[7]	0.22 - 0.50[9][10]	<0.0001[7][9][10]

| Placebo (n=69) | 3.8[7][9][10][12] | | |

Table 2: Objective Response Rate (ORR) and Disease Control Rate (DCR)

Outcome	Surufatinib Group	Placebo Group
Objective Response Rate (ORR)	10.3%[13]	0%

| Disease Control Rate (DCR) | 86.5%[13] | 66.0%[11] |

## Safety and Tolerability

The safety profile of **surufatinib** in the SANET-ep trial was considered acceptable and manageable.[10][11] Discontinuation due to treatment-emergent adverse events was 10.6% in the **surufatinib** group versus 6.8% in the placebo group.[11]

Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in the SANET-ep Trial

Adverse Event	Surufatinib (n=129)	Placebo (n=68)
Hypertension	36%[9][10]	13%[9][10]
Proteinuria	19%[9][10]	0%[9][10]

| Total Serious TRAEs | 25%[9][10] | 13%[9][10] |

## Conclusion

**Surufatinib** represents a significant advancement in the treatment of advanced non-pancreatic neuroendocrine tumors. Its unique dual mechanism of inhibiting tumor angiogenesis and modulating the tumor immune microenvironment provides a potent anti-tumor effect. The pivotal SANET-ep trial demonstrated a clear and robust clinical benefit, significantly prolonging progression-free survival with a manageable safety profile. These findings establish **surufatinib** as a valuable therapeutic option for patients with this challenging malignancy.

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